tert-Butylchlorodiphenylsilane

Acid Stability Protecting Group Orthogonality Oligonucleotide Synthesis

Researchers relying on TBDMS for hydroxyl protection often encounter premature acidic deprotection, compromising multi-step syntheses. tert-Butylchlorodiphenylsilane (TBDPSCl) eliminates this risk with 100-fold greater acid stability, enabling orthogonal protection strategies. Key benefits: • 100x slower acidic hydrolysis than TBDMS ethers, ensuring selectivity during deprotection. • High regioselectivity for primary hydroxyls (83% isolated yield at -40°C). • Enables 37-42% reduction in dielectric constant for advanced polymer films. Supplied with ≥98% purity, rigorously tested for consistent silylation performance. Bulk quantities available for production scale.

Molecular Formula C29H33N3O5Si
Molecular Weight 531.67492
CAS No. 132183-16-5
Cat. No. B1147699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylchlorodiphenylsilane
CAS132183-16-5
Molecular FormulaC29H33N3O5Si
Molecular Weight531.67492
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
InChIInChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBDPSCl: Overview & Key Features


tert-Butylchlorodiphenylsilane (TBDPSCl, CAS 58479-61-1) is an organosilicon compound widely employed as a silylating reagent to introduce the tert-butyldiphenylsilyl (TBDPS) protecting group onto hydroxyl, phenolic, and amine functionalities [1]. The bulky tert-butyl and diphenyl substituents around the silicon atom confer exceptional steric hindrance, which underpins its unique stability and selectivity profiles compared to other silylating agents [2]. This compound is a key tool in multi-step organic synthesis, particularly in pharmaceutical and material science research, where controlled protection and deprotection of sensitive functional groups are critical .

Multi-step synthesis requiring acid-stable hydroxyl protection
Orthogonal protection with TBDMS — enables selective deprotection sequences
Sterically directed primary alcohol selectivity in polyol systems

Why TBDPSCl Is Irreplaceable


Silyl protecting groups are not interchangeable commodities; their performance is dictated by a delicate balance of steric bulk, electronic effects, and stability. While generic silyl chlorides like TMSCl or TBDMSCl offer protection, tert-Butylchlorodiphenylsilane provides a quantifiably different profile. The TBDPS group's unique combination of two phenyl rings and a tert-butyl group creates a sterically hindered environment that drastically alters its resistance to acidic hydrolysis and its migratory tendencies compared to TBDMS [1]. Furthermore, its distinct electronic and steric properties enable orthogonal protection strategies and material property enhancements that are simply unattainable with less bulky alternatives [2]. Attempting to substitute TBDPSCl with a simpler silyl chloride in established protocols can lead to premature deprotection, undesired group migration, or a complete loss of regioselectivity, thereby compromising synthetic yield, product purity, and ultimately, research or production timelines [3].

Acid lability mismatch
TBDMS ethers may cleave prematurely under acidic conditions where TBDPS remains intact, disrupting orthogonal strategy.
Steric control loss
Smaller silyl groups (TMS, TBDMS) may reduce regioselectivity, leading to mixture of protection sites and lower yields.
Orthogonal incompatibility
TBDMS cannot be selectively removed in the presence of TBDPS under acidic conditions, limiting sequential deprotection strategies.

TBDPSCl: Quantifiable Advantages


Acid Stability: TBDPS vs. TBDMS Ethers

The tert-butyldiphenylsilyl (TBDPS) group demonstrates dramatically higher stability to acidic hydrolysis compared to the widely used tert-butyldimethylsilyl (TBDMS) group. Multiple authoritative sources report that TBDPS ethers are approximately 100 times more stable than TBDMS ethers under acidic conditions . This differential stability allows for the selective removal of TBDMS protecting groups in the presence of TBDPS groups using mild acidic reagents, a cornerstone of orthogonal protection strategies in complex molecule synthesis [1].

Acid Stability vs TBDMS
Reported
~100× more stable
Supports selective TBDMS removal in presence of TBDPS
80% acetic acid conditions
Acid Stability Protecting Group Orthogonality Oligonucleotide Synthesis

Enhanced Stability in High-Temperature Glycosylation

In demanding glycosylation reactions conducted at elevated temperatures (80-100°C), TBDPS-protected rhamnosyl donors demonstrate superior stability. Direct comparative studies show that after 12 hours under these conditions, less than 2% desilylation occurs for TBDPS-protected substrates, whereas TBDMS-protected counterparts experience 15% desilylation [1]. This enhanced thermal and chemical robustness translates to higher yields of the desired glycoside products.

Thermal stability in glycosylation
Reported
TBDPS: <2% desilylation vs TBDMS: 15% (12 h, 80–100°C)
Indicates higher yield retention in high-temperature steps
Rhamnosyl donor model
Glycosylation Thermal Stability Carbohydrate Chemistry

Regioselective Diol Silylation

The pronounced steric bulk of the TBDPS group facilitates high regioselectivity in the silylation of diols. Unlike smaller silylating agents, TBDPSCl preferentially reacts with primary hydroxyl groups in the presence of secondary hydroxyls [1]. In a specific example, the regioselective protection of a diol with TBDPSCl in CH2Cl2 at -40°C with imidazole furnished the primary TBDPS ether in 83% isolated yield, a level of selectivity not reliably achievable with TBDMSCl or TMSCl under identical conditions [2].

Regioselective diol silylation
Reported
83% isolated yield
Primary OH protection preference over secondary OH
−40°C, CH2Cl2, imidazole
Regioselectivity Diol Protection Steric Hindrance

Improved Dielectric & Optical Properties of Polyimide Films

Beyond its role as a protecting group, tert-Butylchlorodiphenylsilane is a valuable reagent for introducing bulky, nonpolar TBDPS side groups onto polymer backbones, resulting in quantifiable improvements to material properties. In a comparative study, fluorene-based polyimide (PI) films modified with TBDPS side groups (Si-PI) were benchmarked against their hydroxyl-containing precursors (OH-PI). The Si-PI films exhibited a significant decrease in dielectric constant from 4.19-4.78 to 2.63-2.75 at 1 kHz, and a dramatic increase in optical transmittance at 400 nm from 42-55% to 74-81% [1].

Polyimide film properties
Reported
Dielectric constant 2.63–2.75 (vs 4.19–4.78); T400 74–81% (vs 42–55%)
Improved low-k and optical performance after TBDPS modification
Fluorene-based polyimide benchmark
Polyimide Modification Dielectric Constant Optical Transparency

Orthogonal Deprotection of TBDMS and TBDPS Groups

The TBDPS and TBDMS protecting groups form a highly effective orthogonal pair. Their differential stability allows for the selective cleavage of one in the presence of the other. While TBDPS ethers are highly resistant to acid, TBDMS ethers can be selectively cleaved under acidic conditions, leaving TBDPS groups intact . Conversely, TBDPS groups can be selectively removed using fluoride ion sources or under specific basic conditions (e.g., NaH in HMPA at 0°C for 5 minutes) without affecting TBDMS ethers [1].

Orthogonal deprotection pair
Cross-study comparable
TBDPS stable to acid; TBDMS cleaved. TBDPS cleaved by F or NaH/HMPA while TBDMS stable.
Enables sequential, selective deprotection without group scrambling
Acidic or fluoride/basic conditions
Orthogonal Deprotection Selective Cleavage Multi-step Synthesis

Long-Term Shelf Life Stability

Commercial procurement is supported by documented long-term stability data. Reputable vendors specify a shelf life of 60 months (5 years) for this reagent when stored under recommended conditions (refrigerated at 2-8°C) . This specification provides a verifiable metric for inventory management and ensures that the reagent will maintain its purity and reactivity over an extended period, reducing the risk of project delays due to reagent degradation.

Long-term shelf life
Data to verify
60 months at 2–8°C
Supplier specification; lot-specific stability review recommended
Inventory planning factor
Shelf Life Procurement Stability

TBDPSCl: Key Applications


Orthogonal Protection in Multi-Step Synthesis

In the total synthesis of complex molecules like macrolides, polyketides, and modified peptides, TBDPSCl is the reagent of choice for installing a robust, acid-stable protecting group on hydroxyls. Its 100-fold greater acid stability over TBDMS allows it to survive multiple acidic manipulations while a TBDMS group on a different part of the molecule is selectively cleaved [1]. The subsequent, orthogonal removal of the TBDPS group via fluoride ion or specific basic conditions enables a precise, stepwise unveiling of functional groups .

Modified Oligonucleotide and Nucleoside Synthesis

TBDPSCl is critical for protecting the 3'- or 5'-hydroxyl groups on nucleoside building blocks. The superior acid stability of TBDPS ethers prevents premature deprotection during acidic deblocking steps in automated oligonucleotide synthesis, ensuring high coupling efficiency and product fidelity [1]. This stability, quantified as hydrolyzing ~100x slower than TBDMS under acidic conditions, is essential for manufacturing high-purity therapeutic oligonucleotides and siRNA .

Regioselective Functionalization of Carbohydrate Polyols

For the selective modification of sugar moieties, TBDPSCl's steric bulk is leveraged to achieve high regioselectivity. It can protect a primary hydroxyl group in the presence of secondary hydroxyls with high yield (e.g., 83% isolated yield at -40°C) [1]. This capability is paramount for synthesizing well-defined oligosaccharide building blocks, glycosyl donors, and complex glycoconjugates, where controlling the position of each protecting group is crucial for subsequent synthetic steps and biological activity .

Polyimide Films for Microelectronics

In material science, TBDPSCl serves as a post-polymerization modification reagent to introduce bulky, nonpolar TBDPS side chains into polyimides. This single modification step has been shown to reduce the dielectric constant of polyimide films from 4.19-4.78 down to 2.63-2.75 at 1 kHz, a 37-42% improvement, and boost optical transparency from 42-55% to 74-81% [1]. These data-driven enhancements make TBDPSCl a key reagent for formulating next-generation low-k dielectrics and optically clear films for advanced microelectronics and flexible displays [1].

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Acid-stable hydroxyl protection
Selective deprotection sequence integrity
Oligonucleotide / nucleoside synthesis
Acid-resistant 3'/5' protection
Coupling efficiency under deblocking steps
Carbohydrate polyol regioselective protection
Sterically directed primary OH selectivity
Regioselectivity and isolated yield
Polyimide films for microelectronics
Bulky nonpolar side-group modification
Dielectric and optical property enhancement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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